5-Chlorothiophen-3-amine
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Overview
Description
5-Chlorothiophen-3-amine is a chemical compound that belongs to the class of thiophene derivatives. It has the molecular formula C₄H₄ClNS and a molecular weight of 133.60 g/mol . This compound is characterized by a thiophene ring substituted with a chlorine atom at the 5-position and an amine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chlorothiophen-3-amine can be synthesized through several methods. One common approach involves the nitration of thiophene to form 5-nitrothiophene, followed by reduction to obtain 5-aminothiophene. The final step involves chlorination to introduce the chlorine atom at the 5-position .
Another method involves the direct amination of 5-chlorothiophene using ammonia or an amine source under suitable reaction conditions. This method can be carried out using conventional heating or microwave-assisted synthesis to enhance reaction efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes, followed by chlorination. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chlorothiophen-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The nitro group in intermediates can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as acyl chlorides, sulfonyl chlorides, and bases like triethylamine are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.
Major Products Formed
Amides and Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
5-Chlorothiophen-3-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chlorothiophen-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Similar structure with a thiazole ring instead of an amine group.
2,5-Dimethylthiophene: Thiophene derivative with methyl groups instead of chlorine and amine.
Uniqueness
5-Chlorothiophen-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-chlorothiophen-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c5-4-1-3(6)2-7-4/h1-2H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKAVYVUVXLHPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559723 |
Source
|
Record name | 5-Chlorothiophen-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123403-75-8 |
Source
|
Record name | 5-Chlorothiophen-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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